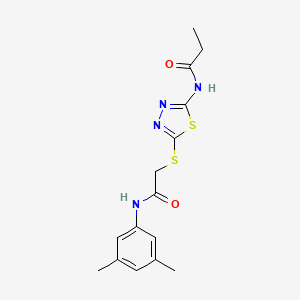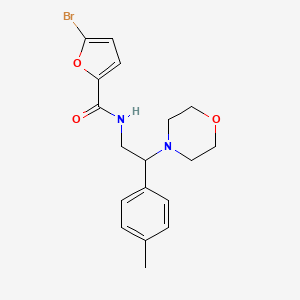
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL
概要
説明
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is an organic molecule with a molecular formula of C25H24N2O . It is often used as an intermediate product in the synthesis of various chemical compounds. The molecule contains a trityl group, which is a bulky and stable radical often used as a protecting group in organic synthesis.
Synthesis Analysis
The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves several steps. For instance, one method involves the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20℃ . Another method involves a multi-step reaction with 4 steps: 1) H2 / 10% Pd/C / H2O / 4 h / 40 °C, 2) sulfuric acid / 12 h / Heating, 3) LiAlH4 / tetrahydrofuran / 15 h / 20 °C, 4) triethylamine / dimethylformamide / 2 h / 20 °C .Molecular Structure Analysis
The molecular structure of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can be represented by the InChI code: 1S/C25H24N2O/c28-18-10-17-24-19-27 (20-26-24)25 (21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 .Chemical Reactions Analysis
The chemical reactions involving 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL are complex and can vary depending on the specific conditions and reagents used . For example, one reaction involves the use of sodium hydride in toluene for 2h, followed by the addition of 1-(chlorophenylmethyl)-4-fluorobenzene in toluene at 70℃ for 8h, and finally treatment with hydrogen chloride in tetrahydrofuran for 2h .Physical And Chemical Properties Analysis
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a white to yellow solid . It has a molecular weight of 368.48 .科学的研究の応用
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Development of New Drugs
Imidazole, a component of “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Imidazole Derivatives
“3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” can be used as an intermediate in the synthesis of imidazole derivatives. These derivatives have a broad range of chemical and biological properties .
Antifungal Activity
The presence of a second aromatic ring in “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” could enhance the antifungal activity of azoles . This makes it a potential candidate for the development of new antifungal drugs.
Safety and Hazards
The safety information for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
作用機序
Target of Action
It is known that imidazole derivatives, which include 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol, have a broad range of biological activities . They can interact with various biological targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL with its targets would depend on the specific biological context and the nature of the target .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could affect multiple pathways .
Pharmacokinetics
These properties would determine the bioavailability of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL and its ability to reach its targets in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol .
特性
IUPAC Name |
3-(1-tritylimidazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPOYFZJLLZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)
![N-[2-[Ethyl-[1-[3-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2621159.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2621163.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)
![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)
